molecular formula C23H20N2O4S B2613693 (Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1006291-60-6

(Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2613693
CAS No.: 1006291-60-6
M. Wt: 420.48
InChI Key: FOZPYYDMWZBKSQ-VHXPQNKSSA-N
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Description

The compound “(Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole-derived molecule featuring a naphthalene-acetyl imino group and a methoxy substituent. Its structure includes a benzo[d]thiazole core (a bicyclic system with sulfur and nitrogen atoms), a methoxy group at position 6, and a (Z)-configured imino linkage connecting the naphthalene-acetyl moiety to the thiazole ring. The methyl acetate group at position 2 further enhances its structural complexity (Fig. 1). This compound is hypothesized to exhibit bioactivity due to its resemblance to pharmacologically active thiazole derivatives, such as antibiotics and kinase inhibitors .

Properties

IUPAC Name

methyl 2-[6-methoxy-2-(2-naphthalen-1-ylacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-28-17-10-11-19-20(13-17)30-23(25(19)14-22(27)29-2)24-21(26)12-16-8-5-7-15-6-3-4-9-18(15)16/h3-11,13H,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZPYYDMWZBKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CC4=CC=CC=C43)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential therapeutic applications. Its structure features a benzo[d]thiazole moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

 Z Methyl 2 6 methoxy 2 2 naphthalen 1 yl acetyl imino benzo d thiazol 3 2H yl acetate\text{ Z Methyl 2 6 methoxy 2 2 naphthalen 1 yl acetyl imino benzo d thiazol 3 2H yl acetate}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas. Below are the key findings related to its biological activity:

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Case Studies :
    • A study demonstrated that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating potent anticancer properties .
    • Another study reported that it inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent .

Anti-inflammatory Effects

  • Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
    • In vitro assays indicated that it has an IC50 value of 0.04 ± 0.01 µM against COX-2, comparable to standard anti-inflammatory drugs like celecoxib .

Antiviral Activity

  • Viral Inhibition : Preliminary studies indicate that the compound may possess antiviral properties against various viruses, including influenza and HIV.
    • A recent investigation found that it inhibited viral replication in vitro, suggesting a promising avenue for antiviral drug development .

Data Tables

Activity TypeIC50 ValueReference
Anticancer (MCF-7)~15 µM
COX-2 Inhibition0.04 ± 0.01 µM
Antiviral (Influenza)Not specified

Scientific Research Applications

Structural Overview

The compound features a thiazole derivative structure, which is significant for its biological properties. The presence of multiple functional groups enhances its reactivity and interaction with biological targets. The molecular formula is C20H18N2O6SC_{20}H_{18}N_{2}O_{6}S, with a molecular weight of approximately 414.43 g/mol.

Pharmacological Properties

The compound exhibits a range of pharmacological properties, including:

  • Antidepressant Activity : Related compounds have shown high affinities for serotonin receptors, particularly 5-HT1A and 5-HT2A, suggesting potential antidepressant effects. For instance, one derivative demonstrated a Ki value of 17 nM for the 5-HT1A receptor, indicating significant binding affinity .
  • Anti-inflammatory Effects : Thiazole derivatives are recognized for their anti-inflammatory and analgesic properties. The unique structure of this compound may contribute to similar effects through modulation of inflammatory pathways .

Synthesis and Characterization

The synthesis typically involves several steps that include the formation of key intermediates from commercially available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

Numerous studies have explored the biological activity of thiazole derivatives, including:

  • Antidepressant Effects : A study evaluating benzothiazole derivatives demonstrated significant antidepressant-like activity in animal models using the forced swimming test (FST) and tail suspension test (TST). Compounds similar to (Z)-methyl 2-(...) showed reduced immobility times in these tests, suggesting potential efficacy in treating depression .
  • Anti-cancer Research : Research indicates that heterocyclic compounds like thiazoles exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies on thiophene-based derivatives have highlighted their anticancer activities .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method IR C=O Stretch (cm⁻¹) Reference
Target Compound Benzo[d]thiazole 6-methoxy, naphthalene-acetyl imino Not explicitly described (inferred) ~1670–1685 (predicted)
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Benzo[d]thiazole Indole, cyanoacetate Catalyst-free three-component reaction 1671–1682
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole Naphthalene-oxymethyl, acetamide Cu-catalyzed cycloaddition 1671
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate Thiazole 2-amino, methoxycarbonylmethoxyimino Alkolysis of mica ester 1676

Implications for Bioactivity

  • Antibiotic precursors: Thiazole derivatives with imino linkages are intermediates in cephalosporin synthesis .
  • Kinase inhibition : The naphthalene moiety may facilitate binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Q & A

Basic Research Questions

Q. What are the key intermediates and reaction pathways for synthesizing (Z)-methyl 2-(6-methoxy-2-((2-(naphthalen-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including:

  • Oximation : Formation of the methoxyimino group via reaction of a ketone precursor with hydroxylamine derivatives under controlled pH (6.5–7.0) and temperature (40–60°C) .
  • Cyclization : Thiazole ring closure using reagents like 2-aminothiophenol or 1,2-dichloroethane under reflux conditions .
  • Acylation : Introduction of the naphthalen-1-yl acetyl group via coupling with activated esters (e.g., imidazole-based acylating agents) in chloroform or ethanol .
    • Key intermediates include 6-methoxy-1,3-benzothiazol-2-amine and (Z)-methoxyimino acetates, which are critical for regioselectivity .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

  • Methodological Answer :

  • NMR/IR : Confirm the presence of methoxy (δ 3.76–3.80 ppm in 1H^1H NMR), imino (C=N stretch at 1604–1668 cm1^{-1}), and naphthyl aromatic protons .
  • X-ray Crystallography : Resolves stereochemistry (Z/E configuration) and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) with precision. For example, triclinic crystal systems (space group P1) are common for benzothiazole derivatives .

Q. What safety protocols are recommended for handling intermediates like 6-methoxybenzo[d]thiazole-2-carboxamide?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to avoid inhalation/contact.
  • Store intermediates in sealed containers under inert atmospheres (N2_2) to prevent degradation .
  • Dispose of waste via certified hazardous waste management services to mitigate environmental risks .

Advanced Research Questions

Q. How can cyclization steps be optimized to improve yield and purity?

  • Methodological Answer :

  • Temperature Control : Reflux in chloroform (6–8 hours) achieves >80% yield for thiazole ring formation .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in imino group formation .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

Q. How can computational methods predict the Z/E isomerism and stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Compare Gibbs free energy differences between Z/E isomers (ΔG < 2 kcal/mol suggests equilibrium under mild conditions) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize stable conformers .
  • Hirshfeld Surface Analysis : Quantify intermolecular forces (e.g., S···S interactions at 3.62 Å) observed in crystallographic data .

Q. What strategies address discrepancies in reported synthetic yields for benzothiazole derivatives?

  • Methodological Answer :

  • Condition Screening : Compare reaction times (e.g., 6 vs. 12 hours for acylation) and solvent purity .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized imino groups) .
  • Scale-Up Adjustments : Optimize stirring rates and heating uniformity for reproducibility .

Q. How can analogs of this compound be designed to enhance antimicrobial activity?

  • Methodological Answer :

  • Substituent Modification : Replace the naphthyl group with fluorinated or heteroaromatic moieties to improve membrane penetration .
  • Bioisosteric Replacement : Swap the methoxy group with trifluoromethyl to resist metabolic degradation .
  • In Vitro Testing : Use MIC assays against Gram-positive/negative bacteria to validate efficacy .

Data Contradiction Analysis

Q. How do conflicting reports on the reactivity of 2-aminothiazole intermediates impact synthesis design?

  • Methodological Answer :

  • pH Sensitivity : Some studies report optimal imino group formation at pH 6.5 , while others use neutral conditions . Adjust buffering agents (e.g., acetate vs. phosphate) to reconcile differences.
  • Solvent Effects : Ethanol vs. methanol in alkolysis steps may alter reaction rates due to polarity differences .

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